4-(But-3-en-1-yl)-6-chloropyrimidine
Description
Properties
IUPAC Name |
4-but-3-enyl-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h2,5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKYZSOGWUJGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(But-3-en-1-yl)-6-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorinated pyrimidine ring substituted with a butenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Research indicates that pyrimidine derivatives, including this compound, often exhibit activity through several mechanisms:
- Cholinesterase Inhibition : Some studies suggest that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic neurotransmission .
- Anticancer Activity : Preliminary data indicate that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HCT-116) with IC50 values ranging from 45 to 97 nM .
- Anti-inflammatory Effects : Some studies have reported that pyrimidine derivatives can suppress inflammatory mediators such as COX-2 and nitric oxide, suggesting a potential role in managing inflammatory conditions .
Table 1: Biological Activity Overview
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Enzymatic Assay | 6.33 | |
| Cytotoxicity | MCF-7 Cell Line | 0.126 | |
| Cytotoxicity | HCT-116 Cell Line | 45 - 97 | |
| COX-2 Inhibition | Enzymatic Assay | 0.04 |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.126 µM. This suggests a strong potential for further development as an anticancer agent, particularly in targeting triple-negative breast cancer .
Case Study 2: Cholinergic Activity
Another research effort focused on the cholinergic properties of similar compounds found that certain pyrimidines could inhibit AChE selectively, indicating potential therapeutic applications in neurodegenerative diseases. The compound exhibited a Ki value of 6.33 µM, classifying it as a mixed-type inhibitor .
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including 4-(But-3-en-1-yl)-6-chloropyrimidine, have been investigated for their anticancer properties. Research indicates that modifications in the pyrimidine structure can enhance selectivity and potency against various cancer cell lines. For instance, compounds derived from chloropyrimidine frameworks have shown significant activity against breast cancer and other malignancies by inhibiting key enzymes involved in cancer progression .
Case Study:
A study evaluated a series of pyrimidine derivatives for their activity against different cancer types, revealing that certain modifications led to improved efficacy and reduced toxicity compared to standard treatments .
Antibacterial Properties
The compound has also been explored for its antibacterial potential. Studies have demonstrated that derivatives of chloropyrimidines can exhibit potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study:
Research highlighted the synthesis of pyrimidine derivatives that displayed minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against various bacterial strains, suggesting their potential as new antibacterial agents .
Inhibition of COX Enzymes
Recent studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The anti-inflammatory effects are attributed to the suppression of prostaglandin E2 (PGE2) production .
Data Table: Inhibitory Activity of Pyrimidine Derivatives on COX Enzymes
| Compound | IC50 (μmol) | Activity Type |
|---|---|---|
| 3b | 0.04 ± 0.09 | COX-2 Inhibition |
| 4b | 0.04 ± 0.02 | COX-2 Inhibition |
| Control (Celecoxib) | 0.04 ± 0.01 | Standard |
This table illustrates the comparative potency of synthesized pyrimidine derivatives against COX-2 enzymes, indicating their potential use in treating inflammatory conditions .
Antiviral Applications
Pyrimidine-based compounds have also been evaluated for antiviral activity. Although some derivatives showed reduced efficacy compared to purine-based counterparts, they still exhibited notable activity against specific viral targets .
Case Study:
A study synthesized pyrimidine conjugates that were tested for anti-herpesvirus activity, revealing varying degrees of effectiveness based on structural modifications . The findings suggest that while not universally potent, certain pyrimidines can be tailored for enhanced antiviral properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(But-3-en-1-yl)-6-chloropyrimidine with structurally related 6-chloropyrimidine derivatives, emphasizing substituent effects, applications, and research findings:
Notes:
- Molecular weights marked with asterisks () are calculated based on substituent formulas where direct data was unavailable.
- Key Trends: Electron-withdrawing substituents (e.g., Br, Cl, F) increase reactivity at the pyrimidine core, favoring nucleophilic aromatic substitution . Amino groups enhance solubility and hydrogen-bonding capacity, critical for drug bioavailability . Bulkier substituents (e.g., benzylpiperazine) may improve target selectivity but reduce metabolic stability .
Preparation Methods
Chlorination of Hydroxypyrimidine Precursors
A common route to prepare chloropyrimidines involves the chlorination of dihydroxypyrimidines using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled heating conditions.
-
- 4,6-Dihydroxypyrimidine is reacted with POCl3 in the presence of a base such as N,N-dimethylcyclohexylamine or triethylamine hydrochloride.
- The reaction mixture is heated gradually to temperatures between 95°C and 120°C for several hours (typically 2-3 hours).
- PCl5 can be added dropwise at 50-60°C to facilitate chlorination.
- After completion, POCl3 is removed by distillation under reduced pressure.
- The crude 4,6-dichloropyrimidine product is purified by distillation or extraction techniques.
-
- The chlorination step typically yields 4,6-dichloropyrimidine with yields around 85-95% depending on conditions.
- Purity is enhanced by washing with solvents like ethyl acetate or 1-chlorobutane and distillation under reduced pressure.
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Temperature | 95-120°C | 85-95 | Gradual heating for 2-3 hours |
| Chlorinating agent | POCl3, PCl5 | - | Dropwise addition at 50-60°C |
| Base | N,N-dimethylcyclohexylamine, triethylamine hydrochloride | - | Facilitates chlorination |
| Purification | Distillation at 40-150 hPa | 86.8-93.7 | Use of diphenyl carbonate as auxiliary |
This step provides the key intermediate 4,6-dichloropyrimidine, which can be further functionalized to introduce the but-3-en-1-yl substituent.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of dihydroxypyrimidine | 4,6-Dihydroxypyrimidine + POCl3 + PCl5 + base | 95-120 | 2-3 hours | 85-95 | Removal of POCl3 by distillation |
| Purification of 4,6-dichloropyrimidine | Distillation with diphenyl carbonate | 70-125 | - | ~87-94 | Use of solvents like ethyl acetate |
| Nucleophilic substitution (alkylation) | 4,6-Dichloropyrimidine + but-3-en-1-yl nucleophile + base | 50-65 | 1-2 hours | 90-93 | Reflux in ethyl acetate or chlorobutane |
| Work-up and isolation | Filtration, solvent removal | Ambient | - | - | Removal of triethylamine hydrochloride |
Research Findings and Notes
- The chlorination step is critical and requires precise temperature control to avoid side reactions or decomposition.
- The choice of base influences the chlorination efficiency and purity of the dichloropyrimidine intermediate.
- The nucleophilic substitution is generally selective for the 4-position chlorine due to electronic and steric factors.
- Purification by distillation under reduced pressure is effective in obtaining high-purity 4,6-dichloropyrimidine.
- Alkylation with but-3-en-1-yl substituents requires careful control of reaction temperature and solvent choice to maximize yield and minimize by-products.
- The use of triethylamine hydrochloride or other amine salts as by-products necessitates thorough washing and filtration steps.
Q & A
Q. What are the recommended synthetic routes for 4-(But-3-en-1-yl)-6-chloropyrimidine, and how can reaction efficiency be optimized?
A common approach involves Suzuki-Miyaura cross-coupling reactions, where the 6-chloropyrimidine core is functionalized with a but-3-en-1-yl group via palladium-catalyzed coupling. For example, highlights the use of Pd(PPh₃)₄ as a catalyst under inert conditions (e.g., nitrogen atmosphere) with a boronic acid or ester derivative of the alkenyl group. Key optimization parameters include:
- Catalyst loading : 1–5 mol% Pd.
- Solvent selection : Toluene or THF for balancing solubility and reactivity.
- Base : K₂CO₃ or NaOAc to deprotonate intermediates.
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the alkenyl proton signals (δ 5.0–6.0 ppm for vinyl protons) and pyrimidine ring carbons (δ 150–160 ppm for C-Cl).
- IR Spectroscopy : Identify C-Cl stretching (~700 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) (similar to methods in ).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation (as recommended for analogous chloropyrimidines in ).
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to avoid environmental contamination (see ).
- PPE : Use nitrile gloves, fume hoods, and eye protection to minimize exposure .
Advanced Research Questions
Q. How does the but-3-en-1-yl substituent influence the electronic properties of 6-chloropyrimidine in catalytic reactions?
The electron-rich alkenyl group can:
- Activate the pyrimidine ring via conjugation, enhancing electrophilic substitution at the C4 position.
- Sterically hinder nucleophilic attack at adjacent sites, altering regioselectivity in reactions (e.g., SNAr vs. cross-coupling). Computational studies (DFT) comparing substituent effects in and suggest that π-orbital overlap between the alkenyl group and pyrimidine ring modulates reactivity .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Control Experiments : Replicate reactions under identical conditions (catalyst, solvent, temperature) to isolate variables.
- Analytical Validation : Use HPLC-MS to detect side products (e.g., dehalogenation or isomerization byproducts).
- Mechanistic Probes : Introduce isotopic labeling (e.g., D₂O quenching) to track proton transfer steps (inspired by ’s methodology) .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Molecular Docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the chlorine’s electronegativity and the alkenyl group’s hydrophobic interactions.
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogous compounds in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
